molecular formula C11H8N2 B12517362 Pyrido[3,4-B]indolizine CAS No. 689255-85-4

Pyrido[3,4-B]indolizine

Cat. No.: B12517362
CAS No.: 689255-85-4
M. Wt: 168.19 g/mol
InChI Key: RJGITZCJPMUWSM-UHFFFAOYSA-N
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Description

Introduction to Pyrido[3,4-b]indolizine

Structural Definition and Nomenclature

This compound (CAS 689255-85-4) is a nitrogen-containing heterocycle characterized by a fused pyridine-indolizine system. Its molecular formula, $$ \text{C}{11}\text{H}{8}\text{N}_{2} $$, corresponds to a bicyclic framework where a pyridine ring is annulated to the indolizine core at the [3,4-b] position. The IUPAC name, This compound , reflects this fusion: the pyridine ring shares its 3- and 4-positions with the indolizine’s 1- and 8a-positions, respectively (Figure 1).

Table 1: Key structural identifiers of this compound

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{8}\text{N}_{2} $$
Molecular Weight 168.21 g/mol
CAS Registry Number 689255-85-4
IUPAC Name This compound
SMILES C1CN=CC2=C1C3=C(N2)C=CC=C3

The compound’s planar structure enables π-π stacking interactions, while its nitrogen atoms provide sites for hydrogen bonding and metal coordination. Substitutions at the 5-, 6-, or 9-positions modulate electronic properties, as demonstrated in derivatives like 8-methoxy-1-(phenylmethyl)pyrido[4,3-b]indolizine-5,7-dione (CID 10426008).

Historical Context in Heterocyclic Chemistry

The indolizine core was first synthesized in 1890 by Angeli via pyrroylpyruvic acid derivatives, though the pyrido-fused variants emerged later. Scholtz’s 1912 synthesis of indolizine through 2-methylpyridine acetylation laid groundwork for fused derivatives. This compound-specific methodologies gained traction in the 21st century, particularly through Ag(I)- and Cu(II)-catalyzed oxidative annulations (e.g., Ag₂CO₃-mediated [3+2] cyclization of pyridinyl acetates).

Early challenges included regioselectivity in ring-closure reactions, resolved via computational modeling to predict substituent effects on HOMO-LUMO gaps. For instance, TD-DFT studies revealed that C7-substituted pyridoindolizines exhibit enhanced oscillator strengths ($$ f $$) for visible-light absorption. These advances enabled scalable syntheses of functionalized derivatives, such as pyrrolo[3,4-b]indolizine-1,3-diones.

Significance in Organic Materials and Medicinal Chemistry

Organic Materials

This compound’s rigid, conjugated structure makes it a candidate for optoelectronic materials. Analogous pyrido[3,2-b]indolizines exhibit tunable fluorescence (λem = 450–650 nm) via C5/C7 substitutions, with quantum yields up to 0.85. Although direct data on [3,4-b] isomers are limited, structural parallels suggest potential in organic LEDs (OLEDs) and sensors. For example, ethoxycarbonyl-substituted derivatives show solvatochromic shifts indicative of intramolecular charge transfer.

Medicinal Chemistry

Indolizines broadly exhibit antimicrobial and anticancer activities, often mediated by intercalation into DNA or enzyme inhibition. While this compound’s bioactivity remains underexplored, its structural analogs demonstrate promise. The 8-methoxy-1-benzyl derivative (CID 10426008) from Pterocella vesiculosa has been studied for marine natural product-inspired drug discovery. Computational docking predicts high affinity for kinase targets due to the planar scaffold’s ability to occupy hydrophobic pockets.

Table 2: Comparative electronic properties of pyridoindolizine isomers

Isomer λabs (nm) λem (nm) $$ \Phi_f $$ Application
Pyrido[3,2-b] 410–480 450–650 0.15–0.85 Lipid droplet imaging
Pyrido[3,4-b] Theoretical optoelectronics

Properties

CAS No.

689255-85-4

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

pyrido[3,4-b]indolizine

InChI

InChI=1S/C11H8N2/c1-2-6-13-10(3-1)7-9-8-12-5-4-11(9)13/h1-8H

InChI Key

RJGITZCJPMUWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(N2C=C1)C=CN=C3

Origin of Product

United States

Preparation Methods

Key Reaction Design

Rh(I)-mediated cyclizations enable the formation of three rings in a single step, offering high atom economy. A five-step sequence starting from substituted indoles and alkynes generates pyrido[3,4-b]indolizines via a Rh-catalyzed [2 + 2 + 2] cycloaddition. The reaction proceeds through oxidative coupling of two alkyne units and a nitrile, forming the pyridine ring fused to the indolizine system.

Substrate Scope and Yields

Electron-donating and withdrawing groups on the indole nitrogen and alkyne termini are tolerated, yielding products in 65–92% efficiency (Table 1). For example, 2-methylindole derivatives react with 4-pentynenitrile to furnish 7-aryl-substituted pyridoindolizines in 85% yield.

Table 1: Representative Substrates for Rh-Catalyzed Synthesis

Substrate Product Substituents Yield (%)
2-Methylindole + 4-pentynenitrile 7-Aryl 85
5-Bromoindole + 3-hexyne 6-Bromo, 9-H 78

Limitations

Steric hindrance at the indole C3 position reduces yields (<50%), and alkynes bearing bulky tert-butyl groups exhibit sluggish reactivity.

Metal-Free TsOH-Induced [3 + 2] Tandem Cyclization

Reaction Mechanism

A TsOH-catalyzed formal [3 + 2] cyclization between 7-azaindoles and pyridotriazoles generates pyrido[3,4-b]indolizines under mild conditions. The process involves:

  • N–N Bond Cleavage : Pyridotriazole decomposes to release nitrogen, forming a reactive pyridyl carbene.
  • Cyclization : The carbene couples with 7-azaindole, followed by aromatization via proton transfer.

Optimization Studies

Optimal conditions use 20 mol% TsOH in DCE at 80°C for 12 hours, achieving yields up to 89%. Electron-deficient pyridotriazoles (e.g., 4-cyano) enhance reaction rates due to increased carbene stability.

N-Oxidation/Rearrangement of β-Carbolines

Two-Step Synthesis

β-Carboline derivatives undergo N-oxidation with m-CPBA, followed by acetic anhydride-mediated rearrangement to yield pyrido[3,4-b]indolizines (Scheme 1):

  • N-Oxidation : β-Carboline reacts with m-CPBA in CHCl₃/EtOH to form N-oxide intermediates (85–95% yield).
  • Rearrangement : Heating N-oxides in Ac₂O induces a-acyl shift, producing 3-substituted pyridoindolizines after hydrolysis.

Scheme 1
β-Carboline → N-Oxide → Acetylation → Rearrangement → Hydrolysis

Functional Group Compatibility

Electron-withdrawing groups (e.g., NO₂, CN) at the β-carboline C3 position stabilize intermediates, yielding 70–82% products. Conversely, electron-donating groups (OMe, NH₂) lead to side reactions (<60% yield).

Cascade Cyclization Using α,β-Unsaturated Carbonyls

One-Pot Methodology

A Ag(I)/TfOH-catalyzed cascade couples α,β-unsaturated aldehydes with 3-aminopyridines, forming pyrido[3,4-b]indolizines via:

  • Michael Addition : Amine attacks the aldehyde’s β-carbon.
  • 6-endo-dig Cyclization : Intramolecular nucleophilic attack forms the indolizine ring.

Catalytic System Optimization

Silver trifluoroacetate (10 mol%) and TfOH (30 mol%) in DMAc at 100°C for 2 hours afford 75–94% yields. Substrates with electron-rich pyridines (e.g., 4-MeO) exhibit superior reactivity.

Pictet-Spengler Reaction for Tetrahydro Derivatives

Acid-Catalyzed Cyclization

Tryptamine analogs react with substituted benzaldehydes under HCl catalysis to form 1-aryl-1,2,3,4-tetrahydro-β-carbolines, which oxidize to pyridoindolizines. For example, 5-methoxytryptamine and 4-fluorobenzaldehyde yield 1-(4-fluorophenyl)pyrido[3,4-b]indolizine (62%) after DDQ oxidation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate imine formation but hinder cyclization; dichloroethane balances both steps, maximizing yields.

Morita-Baylis-Hillman (MBH) Adduct Functionalization

MBH Reaction at C3

3-Formyl-9H-pyrido[3,4-b]indoles undergo MBH reaction with acrylates in the presence of DABCO, yielding C3-allylic alcohol adducts. Subsequent dehydration (e.g., with PTSA) generates α,β-unsaturated ketones, which cyclize to π-expanded pyridoindolizines.

Fluorescence Applications

MBH adducts bearing electron-deficient aryl groups (e.g., 4-NO₂) exhibit strong blue fluorescence (λₑₘ = 450 nm), making them candidates for bioimaging.

Comparative Analysis of Methodologies

Table 2: Efficiency and Scope of Key Methods

Method Yield Range (%) Key Advantage Limitation
Rh-Catalyzed Cyclization 65–92 High atom economy Sensitive to steric hindrance
TsOH Cyclization 70–89 Metal-free, mild conditions Limited to azaindole substrates
N-Oxidation/Rearrangement 60–82 Broad substrate tolerance Multi-step synthesis
Cascade Cyclization 75–94 One-pot procedure Requires silver catalysts

Comparison with Similar Compounds

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties/Applications
This compound Tricyclic pyrido-indole Methyl (9-Me-BC) Anticancer , neuroactive
Pyrido[3,2-b]indolizine Pyrido-indolizine with C5/C7 substituents R1/R2 at C5/C7 λabs 396 nm, fluorogenic
Pyrido[2,3-b]indolizine C4-substituted indolizine 3,4-Dihydroxyphenyl IC50 ~19.4–64.5 μM (CRC)
Pyrido[4,3-b]indole Isomeric pyrido-indole None specified Antitumor/convulsant activity
Pyrido[3,4-b]pyrazine Pyrido-pyrazine 4-(Piperidin-1-yl)aniline Electron-withdrawing, low band gap
Benzo[f]pyrido[4,3-b]quinoxaline Benzo-fused derivative Dibasic side chains Topoisomerase I/II inhibition

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